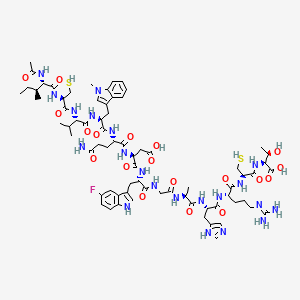
Ac-ICV(1MeW)QDWGAHRCT-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Ac-ICV(1MeW)QDWGAHRCT-NH2 involves solid-phase peptide synthesis (SPPS). The tridecapeptide chain is assembled step-by-step on a solid support, and the peptide is cyclized via a disulfide bond between the cysteine residues at positions 2 and 12 . The synthetic route includes the following steps:
Solid-Phase Peptide Synthesis (SPPS): The peptide chain is synthesized on a resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Cyclization: The linear peptide is cleaved from the resin and cyclized through the formation of a disulfide bond between the cysteine residues.
Purification: The cyclized peptide is purified using high-performance liquid chromatography (HPLC) to obtain the final product with high purity.
化学反応の分析
Ac-ICV(1MeW)QDWGAHRCT-NH2 undergoes various chemical reactions, including:
Oxidation: The formation of the disulfide bond between cysteine residues is an oxidation reaction.
Reduction: The disulfide bond can be reduced to yield free thiol groups.
Common reagents and conditions used in these reactions include:
Oxidizing agents: For disulfide bond formation.
Reducing agents: For disulfide bond cleavage.
Protecting groups: To protect functional groups during synthesis.
The major products formed from these reactions include the cyclized peptide with a disulfide bond and its linear form with free thiol groups.
科学的研究の応用
Ac-ICV(1MeW)QDWGAHRCT-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization.
Biology: Investigated for its role in inhibiting the complement system, which is part of the immune response.
Industry: Potential applications in the development of complement inhibitors for various therapeutic uses.
作用機序
Ac-ICV(1MeW)QDWGAHRCT-NH2 exerts its effects by binding to the central component C3 of the complement system. This binding prevents the activation of C3 and its fragments C3b and C3c, thereby inhibiting the complement cascade . The molecular targets involved include the macroglobulin (MG) domains 4 and 5 of C3c, where the peptide binds through hydrogen bonds and hydrophobic interactions .
類似化合物との比較
Ac-ICV(1MeW)QDWGAHRCT-NH2 is unique due to its high specificity and potency as a complement inhibitor. Similar compounds include:
Eculizumab: A therapeutic antibody that inhibits the complement component C5.
C1 Esterase Inhibitor (C1-INH): A compound used for treating hereditary angioedema by inhibiting the complement component C1.
Compared to these compounds, this compound offers a more targeted approach to inhibiting C3, making it a valuable tool in complement-related research and therapy.
特性
分子式 |
C72H102FN21O19S2 |
|---|---|
分子量 |
1648.8 g/mol |
IUPAC名 |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-(1-methylindol-3-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(5-fluoro-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C72H102FN21O19S2/c1-9-34(4)58(83-37(7)96)70(111)91-52(31-115)67(108)92-57(33(2)3)69(110)89-48(22-39-29-94(8)53-15-11-10-13-42(39)53)64(105)85-46(18-19-54(74)97)63(104)88-50(25-56(99)100)66(107)87-47(21-38-26-79-44-17-16-40(73)23-43(38)44)61(102)80-28-55(98)82-35(5)60(101)86-49(24-41-27-77-32-81-41)65(106)84-45(14-12-20-78-72(75)76)62(103)90-51(30-114)68(109)93-59(36(6)95)71(112)113/h10-11,13,15-17,23,26-27,29,32-36,45-52,57-59,79,95,114-115H,9,12,14,18-22,24-25,28,30-31H2,1-8H3,(H2,74,97)(H,77,81)(H,80,102)(H,82,98)(H,83,96)(H,84,106)(H,85,105)(H,86,101)(H,87,107)(H,88,104)(H,89,110)(H,90,103)(H,91,111)(H,92,108)(H,93,109)(H,99,100)(H,112,113)(H4,75,76,78)/t34-,35-,36+,45-,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-/m0/s1 |
InChIキー |
ZTPZPGGQKAOPSL-ULRAUGTQSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CN(C2=CC=CC=C21)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CNC4=C3C=C(C=C4)F)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)C |
正規SMILES |
CCC(C)C(C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CC1=CN(C2=CC=CC=C21)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC4=C3C=C(C=C4)F)C(=O)NCC(=O)NC(C)C(=O)NC(CC5=CN=CN5)C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


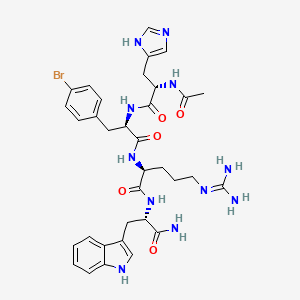
![Ac-I[CV(Bta)QDWGAHRC]T-NH2](/img/structure/B10846309.png)
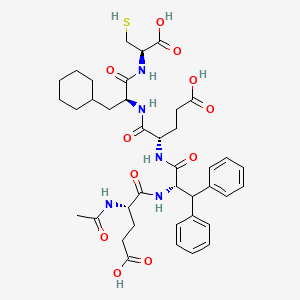
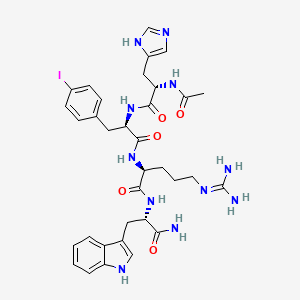
![Ac-I[CVSQDWGHHRC]T-NH2](/img/structure/B10846329.png)
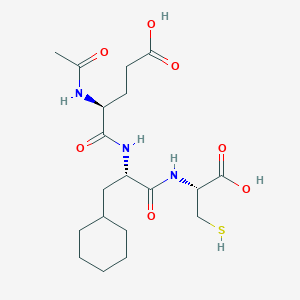

![Ac-I[CV(1Nal)QDWGAHRC]T](/img/structure/B10846337.png)

![Ac-I[CVFQDWGHHRC]T-NH2](/img/structure/B10846357.png)
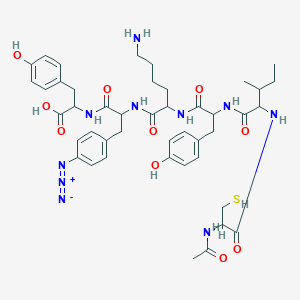
![Ac-I[CV(Bta)QDWGAHRC]T](/img/structure/B10846362.png)
![Ac-I[CVWQDWG(Abu)HRC]T-NH2](/img/structure/B10846369.png)
![Ac-I[CVWQDWGHHRC]T-NH2](/img/structure/B10846371.png)
